molecular formula C16H13ClN2O2S B4696965 3-(4-chlorobenzyl)-5-[(3-methyl-2-thienyl)methylene]-2,4-imidazolidinedione

3-(4-chlorobenzyl)-5-[(3-methyl-2-thienyl)methylene]-2,4-imidazolidinedione

Cat. No. B4696965
M. Wt: 332.8 g/mol
InChI Key: BKLAFWRAJGMJOQ-JYRVWZFOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-chlorobenzyl)-5-[(3-methyl-2-thienyl)methylene]-2,4-imidazolidinedione, also known as CTM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CTM is a heterocyclic compound that contains both imidazole and thiazole rings, making it an interesting target for synthesis and investigation.

Mechanism of Action

The mechanism of action of 3-(4-chlorobenzyl)-5-[(3-methyl-2-thienyl)methylene]-2,4-imidazolidinedione is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors. In medicine, 3-(4-chlorobenzyl)-5-[(3-methyl-2-thienyl)methylene]-2,4-imidazolidinedione has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in inflammation and pain. 3-(4-chlorobenzyl)-5-[(3-methyl-2-thienyl)methylene]-2,4-imidazolidinedione has also been shown to modulate the activity of gamma-aminobutyric acid (GABA) receptors, which are involved in the regulation of neuronal activity.
In agriculture, 3-(4-chlorobenzyl)-5-[(3-methyl-2-thienyl)methylene]-2,4-imidazolidinedione has been shown to inhibit acetylcholinesterase, an enzyme involved in the transmission of nerve impulses in insects. This results in paralysis and death of the pest.
Biochemical and Physiological Effects:
3-(4-chlorobenzyl)-5-[(3-methyl-2-thienyl)methylene]-2,4-imidazolidinedione has been shown to have a range of biochemical and physiological effects. In medicine, 3-(4-chlorobenzyl)-5-[(3-methyl-2-thienyl)methylene]-2,4-imidazolidinedione has been shown to reduce inflammation and pain, as well as to have anticonvulsant and anticancer properties. In agriculture, 3-(4-chlorobenzyl)-5-[(3-methyl-2-thienyl)methylene]-2,4-imidazolidinedione has been shown to be effective in controlling pests such as aphids and spider mites. In material science, 3-(4-chlorobenzyl)-5-[(3-methyl-2-thienyl)methylene]-2,4-imidazolidinedione has been shown to be effective in preventing corrosion of metal surfaces.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(4-chlorobenzyl)-5-[(3-methyl-2-thienyl)methylene]-2,4-imidazolidinedione in lab experiments is its high potency and specificity. 3-(4-chlorobenzyl)-5-[(3-methyl-2-thienyl)methylene]-2,4-imidazolidinedione has been shown to be effective in low concentrations, making it a cost-effective option for researchers. However, one limitation of using 3-(4-chlorobenzyl)-5-[(3-methyl-2-thienyl)methylene]-2,4-imidazolidinedione is its potential toxicity. Careful handling and disposal of the compound is necessary to ensure the safety of researchers and the environment.

Future Directions

There are several future directions for research on 3-(4-chlorobenzyl)-5-[(3-methyl-2-thienyl)methylene]-2,4-imidazolidinedione. In medicine, further investigation into its anticancer properties and potential use as an analgesic is warranted. In agriculture, research into its effectiveness in controlling other pests and its potential impact on non-target organisms is needed. In material science, further investigation into its use as a corrosion inhibitor for different metals and in different environments is necessary. Overall, 3-(4-chlorobenzyl)-5-[(3-methyl-2-thienyl)methylene]-2,4-imidazolidinedione has great potential for a range of applications and further research is needed to fully understand its properties and potential uses.

Scientific Research Applications

3-(4-chlorobenzyl)-5-[(3-methyl-2-thienyl)methylene]-2,4-imidazolidinedione has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, 3-(4-chlorobenzyl)-5-[(3-methyl-2-thienyl)methylene]-2,4-imidazolidinedione has been investigated for its anti-inflammatory, analgesic, and anticonvulsant properties. It has also been shown to have potential as an anticancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells.
In agriculture, 3-(4-chlorobenzyl)-5-[(3-methyl-2-thienyl)methylene]-2,4-imidazolidinedione has been studied for its potential use as a pesticide. Its ability to inhibit insect acetylcholinesterase has been shown to be effective in controlling pests such as aphids and spider mites.
In material science, 3-(4-chlorobenzyl)-5-[(3-methyl-2-thienyl)methylene]-2,4-imidazolidinedione has been investigated for its potential use as a corrosion inhibitor. Its ability to form a protective film on metal surfaces has been shown to be effective in preventing corrosion.

properties

IUPAC Name

(5Z)-3-[(4-chlorophenyl)methyl]-5-[(3-methylthiophen-2-yl)methylidene]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O2S/c1-10-6-7-22-14(10)8-13-15(20)19(16(21)18-13)9-11-2-4-12(17)5-3-11/h2-8H,9H2,1H3,(H,18,21)/b13-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKLAFWRAJGMJOQ-JYRVWZFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C=C2C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=C1)/C=C\2/C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(4-chlorobenzyl)-5-[(3-methyl-2-thienyl)methylene]-2,4-imidazolidinedione
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3-(4-chlorobenzyl)-5-[(3-methyl-2-thienyl)methylene]-2,4-imidazolidinedione
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3-(4-chlorobenzyl)-5-[(3-methyl-2-thienyl)methylene]-2,4-imidazolidinedione
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3-(4-chlorobenzyl)-5-[(3-methyl-2-thienyl)methylene]-2,4-imidazolidinedione

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